![molecular formula C6H9ClF3N5 B2462969 5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride CAS No. 2089257-17-8](/img/structure/B2462969.png)
5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a tetrazole derivative that has a unique structure and properties that make it a promising candidate for drug development and research.
Wissenschaftliche Forschungsanwendungen
Organocatalysis
5-(Pyrrolidin-2-yl)tetrazole derivatives have been found effective in organocatalysis. For instance, silica-supported 5-(pyrrolidin-2-yl)tetrazole was developed for continuous-flow aldol reactions, showcasing environmental benefits and high efficiency (Bortolini et al., 2012). Additionally, (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole has shown superior enantioselectivity as an organocatalyst in aldol reactions compared to existing catalysts (Tong et al., 2008).
Asymmetric Synthesis
This compound has been utilized in asymmetric synthesis. For example, it catalyzed the aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones, producing high yields with significant enantioselectivity (Funabiki et al., 2011). Moreover, a series of chiral substituted 5-(pyrrolidin-2-yl)tetrazoles have been synthesized, showing potential in catalyzing the asymmetric Biginelli reaction (Wu et al., 2009).
Molecular Association and Networks
Studies on molecular association revealed that 5-(pyridin-2-yl)-1H-tetrazole forms six-connected 2-D networks, indicating potential applications in molecular design and crystal engineering (Rizk et al., 2005).
Synthesis and Reaction Media Study
Research on 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, related to 5-(pyrrolidin-2-yl)tetrazoles, offers insights into the synthesis and reaction media, enhancing understanding of the compound's chemical behavior (Martins et al., 2012).
Nucleoside Synthesis
The synthesis of nucleoside diphosphate sugars was achieved using 1H-tetrazole as a catalyst, demonstrating its utility in bioorganic chemistry (Wittmann & Wong, 1997).
Antifungal Activity
Tetrazole derivatives, including those with a pyrrolidinyl moiety, have been synthesized and evaluated for antifungal activity, specifically against Candida albicans, indicating their potential in medical applications (Łukowska-Chojnacka et al., 2019).
Coordination Chemistry and Photophysical Properties
Iridium complexes with tetrazolate ligands, including 5-pyrrolidin-2-yl-1H-tetrazole, show diverse redox and emission properties, useful in the study of photophysical and electrochemical properties (Stagni et al., 2008).
Eigenschaften
IUPAC Name |
5-[2-(trifluoromethyl)pyrrolidin-2-yl]-2H-tetrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N5.ClH/c7-6(8,9)5(2-1-3-10-5)4-11-13-14-12-4;/h10H,1-3H2,(H,11,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRYGHYUHLGIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C2=NNN=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Chloro-4-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2462888.png)
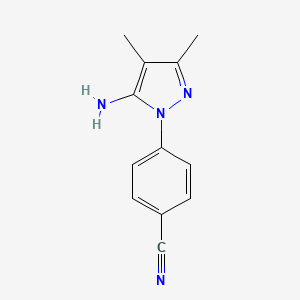
![1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2462891.png)
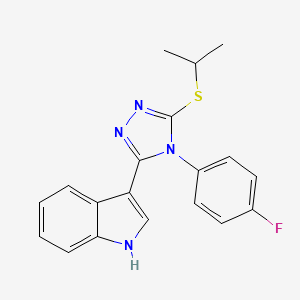

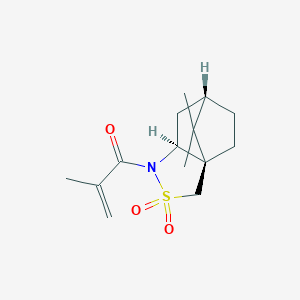
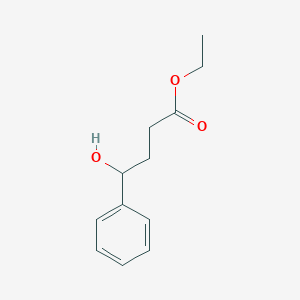
![N-benzyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2462901.png)
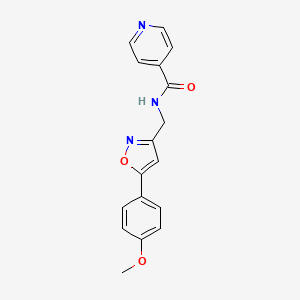

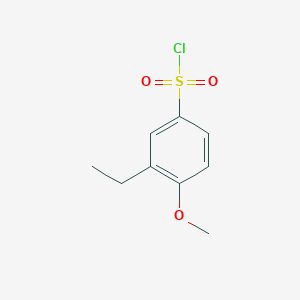

![2-(3,4,5-trimethoxyphenyl)-6,7-dihydrocyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4(5H)-one](/img/structure/B2462909.png)